Methyl 3-amino-2-hydroxy-3-methylbutanoate

Description

Significance of Alpha- and Beta-Amino Hydroxy Esters in Contemporary Organic Chemistry

Alpha- and beta-amino hydroxy esters are classes of organic compounds that are of significant interest in modern organic chemistry. These molecules contain both an amino group and a hydroxyl group, which are key functional groups found in many biologically active compounds. Their importance stems from their utility as versatile chiral building blocks in the synthesis of a wide array of complex natural products and pharmaceutical agents. researchgate.net

The presence of vicinal amino and hydroxyl groups in these esters makes them ideal precursors for the synthesis of non-proteinogenic amino acids, which are components of various medicinally important compounds. researchgate.net For instance, β-hydroxy-α-amino acids are found in natural products such as the cyclodepsipeptide azinothricin (B11367) and the antitumor agent papuamide. researchgate.net Synthetic methods to access these structures, such as the direct catalytic asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases with aldehydes, are highly sought after as they can efficiently create the 1,2-aminoalcohol scaffold in a single step. researchgate.net

Furthermore, the Sharpless asymmetric aminohydroxylation is another powerful tool for the enantiomerically pure synthesis of β-amino-α-hydroxy esters. acs.org The development of such synthetic methodologies is crucial for accessing these valuable compounds and enabling the synthesis of new therapeutic agents.

Structural Characteristics and Intrinsic Stereochemical Considerations of Methyl 3-amino-2-hydroxy-3-methylbutanoate

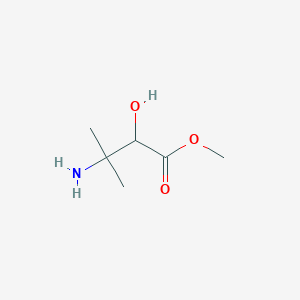

The structure of this compound, as its name implies, features a four-carbon butanoate backbone. A methyl ester is located at one end (C1), a hydroxyl group at the second carbon (C2), and an amino group and a methyl group at the third carbon (C3).

A critical aspect of this molecule is its stereochemistry. The presence of two chiral centers at C2 and C3 means that this compound can exist as four possible stereoisomers (two pairs of enantiomers). The relative and absolute configuration of these stereocenters is crucial as it dictates the three-dimensional shape of the molecule, which in turn significantly influences its biological activity and its utility as a chiral synthon. The specific arrangement of the amino and hydroxyl groups can be designated as syn or anti, and each of these diastereomers will have a corresponding enantiomer. The ability to selectively synthesize a single desired stereoisomer is a major focus in the field of asymmetric synthesis.

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| IUPAC Name | This compound |

| Molecular Formula | C6H13NO3 |

| Chiral Centers | C2 and C3 |

| Key Functional Groups | Methyl ester, Hydroxyl group, Amino group |

Historical Context and Prior Research on Structurally Related Amino Acid Derivatives

The study of amino acids and their derivatives has a rich history, dating back to the early 19th century with the discovery of asparagine in 1806. wikipedia.org The subsequent identification of the 20 common proteinogenic amino acids laid the foundation for our understanding of proteins and their central role in biology. wikipedia.org

Research into amino acid derivatives, which are formed by modifications to the basic amino acid structure, has revealed their diverse and critical roles in biological processes beyond protein synthesis. amerigoscientific.com These functions include metabolic regulation, neurotransmission, and cellular signaling. amerigoscientific.comresearchgate.net For instance, modifications like phosphorylation and methylation of amino acid residues are key mechanisms for controlling enzyme activity and gene expression. amerigoscientific.com

The synthesis of amino acid derivatives has also been a long-standing area of investigation in organic chemistry. Early methods often involved the extraction of these compounds from natural sources. nih.gov However, the need for larger quantities and structurally diverse analogs spurred the development of chemical and enzymatic synthetic methods. nih.gov For example, the synthesis of β-hydroxy-α-amino acids has been explored through various approaches, including the condensation of aldehydes with glycine, a process that can be catalyzed by enzymes like serine hydroxymethyltransferase. google.comgoogle.com This historical work on the synthesis and function of related amino acid derivatives provides a crucial framework for understanding the potential applications and synthesis of novel compounds like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

methyl 3-amino-2-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C6H13NO3/c1-6(2,7)4(8)5(9)10-3/h4,8H,7H2,1-3H3 |

InChI Key |

UXTOSTBISWJLFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C(=O)OC)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Amino 2 Hydroxy 3 Methylbutanoate

Stereoselective and Enantioselective Synthesis Approaches

Achieving control over the stereochemistry at the C2 and C3 positions is paramount in the synthesis of Methyl 3-amino-2-hydroxy-3-methylbutanoate. Various strategies have been developed to afford specific stereoisomers with high fidelity.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. By temporarily incorporating a chiral moiety, the steric and electronic environment of the substrate is biased, leading to the preferential formation of one stereoisomer.

One of the most successful applications of chiral auxiliaries is in asymmetric aldol (B89426) reactions. For the synthesis of β-hydroxy-γ-amino acid precursors, Evans' chiral oxazolidinone auxiliaries are frequently employed. nih.gov For instance, an N-acyloxazolidinone can undergo a highly diastereoselective aldol condensation with an appropriate aldehyde. The choice of the oxazolidinone enantiomer dictates the absolute configuration of the newly formed stereocenters. Subsequent cleavage of the auxiliary yields the desired chiral acid, which can then be esterified to the methyl ester.

Table 1: Chiral Auxiliary-Mediated Aldol Reaction for Synthesis of a β-Hydroxy-γ-amino Acid Precursor

| Entry | Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| 1 | (R)-4-benzyl-2-oxazolidinone | N-Boc-aminopropionaldehyde | >95:5 | 85 |

In addition to stoichiometric chiral auxiliaries, catalytic asymmetric synthesis offers a more atom-economical approach. Transition metal catalysts, particularly those based on iridium, have shown high efficiency in the dynamic kinetic asymmetric hydrogenation of α-amino-β-keto esters. rsc.org This method allows for the conversion of a racemic starting material into a single stereoisomer of the corresponding β-hydroxy-α-amino ester with excellent diastereo- and enantioselectivities. rsc.org

Diastereoselective amino hydroxylation reactions provide a direct route to vicinal amino alcohols from alkenes. The Sharpless asymmetric aminohydroxylation is a prominent example of this transformation. organic-chemistry.orgresearchgate.net This osmium-catalyzed reaction utilizes a chiral ligand, typically derived from cinchona alkaloids, to control the facial selectivity of the addition of the amino and hydroxyl groups to the double bond. By selecting the appropriate chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL), either enantiomer of the syn-amino alcohol can be obtained. For the synthesis of this compound, a suitable unsaturated ester precursor, such as methyl 3-methyl-2-butenoate, could be subjected to these conditions.

Regioselective reactions are crucial for introducing functional groups at specific positions within a molecule. In the context of synthesizing this compound, regioselective methods can be employed to install the amino and hydroxyl groups in the desired 2- and 3-positions of a butanoate backbone. For example, the regioselective opening of a suitably substituted epoxide with an amine nucleophile can establish the required stereochemistry. The initial epoxide can be generated from an allylic alcohol via Sharpless asymmetric epoxidation, ensuring control over the absolute stereochemistry.

Multicomponent Reactions and Convergent Synthesis Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and convergence. The Ugi and Passerini reactions are powerful MCRs for the synthesis of α-amino acid and α-hydroxy-carboxamide derivatives, respectively. While direct application to β-hydroxy-γ-amino esters is not straightforward, modified MCRs or sequential MCR-post-modification strategies could be envisioned.

A convergent synthesis approach involves the preparation of key fragments of the target molecule separately, which are then coupled in the later stages of the synthesis. For this compound, a convergent strategy could involve the synthesis of a chiral amino-aldehyde fragment and its subsequent reaction with a suitable nucleophile to construct the carbon backbone with the desired stereochemistry. researchgate.net

Functional Group Interconversions and Protecting Group Strategies

The synthesis of a polyfunctional molecule like this compound necessitates careful management of its reactive functional groups. Protecting groups are temporarily introduced to mask a reactive site, allowing for chemical transformations to be performed elsewhere in the molecule. organic-chemistry.orgwikipedia.org

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.org The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. The hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is readily cleaved by fluoride (B91410) ions. wikipedia.org The choice of protecting groups is critical and an orthogonal protecting group strategy, where each group can be removed under distinct conditions without affecting the others, is highly desirable for complex syntheses.

Functional group interconversions are fundamental transformations that alter one functional group into another. ub.eduvanderbilt.edu For example, a ketone can be reduced to a hydroxyl group, or a carboxylic acid can be esterified to its corresponding methyl ester. wikipedia.org In the synthesis of the target molecule, an esterification of the corresponding carboxylic acid would be the final step. researchgate.net

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net In the synthesis of amino acid derivatives, several green approaches can be implemented.

The use of enzymatic and whole-cell biocatalysis can provide highly selective transformations under mild conditions, often in aqueous media. rsc.org For example, transaminases can be used for the asymmetric synthesis of amines, and lipases can be employed for the selective esterification or hydrolysis of esters.

Another green chemistry approach is the use of alternative reaction media, such as ionic liquids, which are non-volatile and can often be recycled. researchgate.net The development of catalytic reactions, as opposed to stoichiometric ones, is also a core principle of green chemistry, as it reduces waste generation. rsc.org Furthermore, designing synthetic routes with high atom economy, where a maximal proportion of the reactants' atoms are incorporated into the final product, is a key consideration for sustainable synthesis. researchgate.net

Chemical Reactivity and Derivatization Studies of Methyl 3 Amino 2 Hydroxy 3 Methylbutanoate

Reactions Involving the Primary Amine Moiety

The primary amine group in methyl 3-amino-2-hydroxy-3-methylbutanoate is a key site for various chemical modifications, including acylation, alkylation, arylation, and condensation reactions.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine facilitates its reaction with a variety of electrophiles.

Acylation: Acylation of primary amines is a common transformation. For instance, the acylation of methyl 3-aminocrotonate with acid chlorides in the presence of a base like pyridine (B92270) can lead to the formation of (Z)-enamides. niscpr.res.in This type of reaction demonstrates the general reactivity of amino esters towards acylating agents.

Alkylation: The nitrogen atom can be alkylated using alkyl halides. The selective mono-alkylation of primary aliphatic amines can be achieved using unactivated secondary alkyl iodides in the presence of visible light and a copper catalyst under mild conditions. organic-chemistry.org Another approach involves the use of dialkylboron triflates as alkylating agents for the reductive tandem mono-N-alkylation of azides, which can be adapted for amines. organic-chemistry.org

Arylation: N-arylation of amino acid esters can be achieved through various methods. A metal-free, bio-based protocol has been developed for the N-arylation of amino acid esters using (-)-methyl-3-dehydroshikimate, proceeding through tandem cross-coupling and aromatization reactions. rsc.org

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions on Primary Amines

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Acylation | Acid Chlorides / Pyridine | (Z)-enamides | Demonstrates general reactivity of amino esters. niscpr.res.in |

| Alkylation | Secondary Alkyl Iodides / Visible Light / Copper Catalyst | Mono-alkylated amines | Selective, mild conditions. organic-chemistry.org |

| Arylation | (-)-methyl-3-dehydroshikimate | N-aryl amino acid esters | Metal-free, bio-based protocol. rsc.org |

Condensation and Imine/Schiff Base Formation

Condensation reactions are fundamental in organic chemistry, often involving the formation of a new carbon-nitrogen double bond. libretexts.org The primary amine of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. sciencepublishinggroup.comneliti.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. sciencepublishinggroup.com

Schiff bases derived from amino acids are stable and can readily coordinate with metal ions. sciencepublishinggroup.comsemanticscholar.org The formation of Schiff bases is a versatile method for creating complex molecules with potential biological activities. semanticscholar.orgresearchgate.net

Urea (B33335) and Thiourea (B124793) Derivative Synthesis

The primary amine can also be converted into urea and thiourea derivatives. The synthesis of ureas often proceeds through an isocyanate intermediate, which is then reacted with another amine. nih.gov Various methods exist for generating these intermediates, including the use of phosgene (B1210022) or its safer substitutes like N,N'-carbonyldiimidazole (CDI). nih.gov

Thiourea derivatives can be synthesized by reacting amines with isothiocyanates. analis.com.mynih.gov For example, new thiourea derivatives have been synthesized by the reaction of 1-naphthyl isothiocyanate with various diamines. analis.com.my These derivatives have applications in various fields, including medicinal chemistry. researchgate.netmdpi.com The synthesis can be carried out under different conditions, and the resulting thioureas can be used as starting materials for other biologically active compounds. nih.govresearchgate.net

Table 2: Synthesis of Urea and Thiourea Derivatives from Primary Amines

| Derivative | General Method | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Urea | Reaction with isocyanates | Phosgene, N,N'-Carbonyldiimidazole (CDI) | nih.gov |

| Thiourea | Reaction with isothiocyanates | 1-Naphthyl isothiocyanate | analis.com.my |

Transformations at the Secondary Hydroxyl Functionality

The secondary hydroxyl group offers another site for chemical modification, allowing for esterification, etherification, oxidation, and reduction reactions.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be esterified by reacting with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. libretexts.org This reaction is a type of condensation reaction where a molecule of water is eliminated. libretexts.org Amino acid methyl esters are important intermediates in organic synthesis and can be prepared by the esterification of the corresponding amino acids. mdpi.com

Etherification: The formation of an ether linkage at the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.

Oxidation and Reduction Pathways

Oxidation: The secondary hydroxyl group can be oxidized to a ketone. The choice of oxidizing agent is crucial to avoid unwanted side reactions, especially with the presence of the amine group. Mild oxidizing agents are generally preferred.

Reduction: While the hydroxyl group itself is not typically reduced, its conversion to other functional groups can be followed by reduction. For example, if the hydroxyl group is first converted to a halide, it can then be reduced to a methylene (B1212753) group.

Modifications of the Methyl Ester Group

The methyl ester group is a versatile functional handle that allows for several important chemical transformations, enabling the synthesis of a variety of derivatives.

The hydrolysis of the methyl ester group in this compound leads to the formation of its corresponding carboxylic acid, 3-amino-2-hydroxy-3-methylbutanoic acid. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. This conversion is a fundamental step in modifying the molecule for further reactions or for preparing the free acid form, which is a common structural feature in many bioactive compounds.

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Product |

|---|

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base, such as sodium methoxide. csic.es For example, reacting this compound with ethanol (B145695) in the presence of a catalyst would yield Ethyl 3-amino-2-hydroxy-3-methylbutanoate and methanol. This method allows for the synthesis of a library of different ester derivatives, which can be useful for modifying the compound's solubility, reactivity, and pharmacokinetic properties. The efficiency of the reaction often depends on factors like temperature and the molar ratio of the reactants. csic.es

Table 2: Example of Transesterification

| Reactant | Reagents | Products |

|---|

The methyl ester can be converted into an amide by reacting it with an amine. This amidation reaction is crucial in peptide synthesis and the creation of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov By reacting this compound with another amino acid or an amine-containing molecule, a peptide-like bond is formed. This allows the incorporation of this unique β-amino acid structure into larger molecules, a common strategy in drug discovery. nih.gov

Table 3: Amidation Reaction

| Reactant | Reagents | Product Type |

|---|

Complex Reaction Pathways and Rearrangements

The presence of multiple functional groups on this compound allows it to participate in more complex reaction pathways beyond simple modifications of its ester group.

One such class of reactions is cycloaddition. [3+2] cycloaddition reactions, for instance, involve the combination of a three-atom component with a two-atom component to form a five-membered ring. scielo.org.mx While the parent molecule itself may not be a standard component for these reactions, its amino or hydroxyl groups can be derivatized to create moieties, such as nitrones, that readily participate in such cycloadditions. mdpi.com These reactions are powerful tools for synthesizing complex heterocyclic structures, which are prevalent in many pharmaceuticals. scielo.org.mx

Furthermore, molecules with adjacent amino and hydroxyl groups can be susceptible to various rearrangement reactions. These reactions can be triggered under specific conditions (e.g., acidic or basic) and can lead to significant structural transformations, potentially forming different ring systems or isomers. wiley-vch.de The specific pathways would depend on the stereochemistry of the starting material and the reaction conditions employed.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-2-hydroxy-3-methylbutanoic acid |

| Sodium hydroxide |

| Ethanol |

| Ethyl 3-amino-2-hydroxy-3-methylbutanoate |

| Methanol |

| Sodium methoxide |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:No studies detailing the fragmentation patterns of this compound through tandem mass spectrometry were found. This information is crucial for elucidating its structure.

Due to the absence of this fundamental analytical data, a scientifically accurate and informative article adhering to the provided outline cannot be constructed. Scientific literature on related but structurally distinct compounds exists, but this information is not applicable to the specific subject of "Methyl 3-amino-2-hydroxy-3-methylbutanoate" as per the user's strict instructions.

Due to the absence of specific experimental or theoretical spectroscopic data for "this compound" in published scientific literature, a detailed analysis and data table for section 4.3 cannot be provided. Searches for infrared (IR) and Raman spectroscopy data, as well as computational studies, did not yield results for this particular compound.

Therefore, this article cannot be generated as per the user's request.

Computational Chemistry and Theoretical Investigations of Methyl 3 Amino 2 Hydroxy 3 Methylbutanoate

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure of molecules. By approximating the electron density, DFT calculations can elucidate properties that are fundamental to a molecule's stability and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests a more reactive species.

For amino acids and their derivatives, DFT calculations are routinely used to determine these energies and derive important chemical reactivity indices. mdpi.com While specific values for Methyl 3-amino-2-hydroxy-3-methylbutanoate are not documented in the searched literature, studies on similar compounds, such as substituted hydantoic acid esters, demonstrate the application of these calculations. semanticscholar.org These studies reveal how different substituents can modulate the HOMO-LUMO gap and, consequently, the reactivity of the molecule. semanticscholar.org

Below is an illustrative data table showing calculated HOMO-LUMO energy gaps for a series of optically active substituted esters of hydantoic and thiohydantoic acids, demonstrating the type of data that could be generated for this compound. semanticscholar.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Compound 1 | -0.31 | -0.17 | 0.14 |

| Compound 2 | Not specified | Not specified | 0.16 |

| Compound 3 | Not specified | Not specified | 0.15 |

| Compound 4 | Not specified | Not specified | 0.15 |

| Compound 5 | Not specified | Not specified | 0.10 |

This table is based on data for different, but related, compounds to illustrate the application of DFT in calculating HOMO-LUMO energy gaps. semanticscholar.org

DFT is also instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. By locating transition states and intermediates, researchers can determine the most likely pathways for a given transformation. For instance, computational studies on the aminolysis of esters have utilized DFT to compare stepwise and concerted reaction mechanisms. nih.gov These studies have shown that the presence of a catalyst, such as a second ammonia (B1221849) molecule, can significantly lower the activation energy of the stepwise mechanism. nih.gov

In the context of amino acid esters, DFT calculations have been applied to understand the mechanisms of base-catalyzed hydrolysis. ekb.eg Such studies can elucidate the role of metal complexes in facilitating these reactions and explain differences in reactivity based on the mode of coordination of the ester. ekb.eg A theoretical investigation into the reaction pathways of this compound could similarly provide valuable insights into its synthesis, degradation, and potential metabolic fate.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecules that are not rigid, such as this compound, can adopt a multitude of different three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this conformational landscape. By simulating the motion of atoms over time, MD can reveal the preferred conformations of a molecule and the dynamics of interconversion between them.

While specific MD simulations for this compound have not been reported, the technique is widely applied to amino acids and peptides. nih.govnih.gov For example, MD simulations have been used to study the folding of β-peptides and the aggregation of amyloid-forming peptides. nih.govacs.org These simulations provide detailed information about the influence of the molecular structure on the adoption of specific secondary structures, such as helices and sheets. acs.org Similar simulations for this compound could characterize its conformational preferences in different solvent environments, which is crucial for understanding its interactions with other molecules.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Quantum chemical calculations, including DFT, are invaluable for predicting various spectroscopic parameters. These predictions can aid in the interpretation of experimental spectra and can even be used to identify molecules in environments where experimental characterization is challenging. Theoretical predictions of rotational constants, for example, are crucial for the analysis of microwave spectra. researchgate.net

For amino acids, accurate quantum chemical calculations have been shown to provide spectroscopic parameters that closely match experimental data from gas-phase studies. rsc.orgacs.org These calculations can predict rotational constants and nuclear quadrupole coupling constants, which are essential for identifying different conformers of a molecule. acs.org Although no specific spectroscopic predictions for this compound are available, the established methodologies could be readily applied to predict its infrared, NMR, and rotational spectra.

Molecular Docking Studies for Ligand-Target Interactions (in vitro contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme. nih.gov

In the context of amino acid derivatives, molecular docking can provide insights into their potential biological activity. For example, docking studies have been used to investigate the binding of amino acid-conjugated compounds to various receptors. mdpi.com The results of these simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.org

While there are no specific molecular docking studies reported for this compound, this technique could be employed to screen for potential protein targets and to hypothesize about its mechanism of action if it were to exhibit biological activity. The binding affinity and interaction modes predicted by docking can guide the design of in vitro assays to validate these computational hypotheses.

The table below illustrates typical data obtained from a molecular docking study, in this case for newly synthesized thiadiazole derivatives with the VEGFR-2 protein, to demonstrate the type of information that could be generated for this compound. acs.org

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| Doxorubicin (Reference) | -6.68 | GLU883, ARG1025 |

| Compound 5a | -7.86 | GLU883 |

| Compound 5f | -8.47 | GLU883 |

This table is based on data for different compounds to illustrate the outputs of a molecular docking study. acs.org

Biological Activity Investigations in Vitro and Mechanistic Studies, Non Clinical

In Vitro Enzyme Inhibition Studies (e.g., Histone Deacetylase Inhibitors)

No studies were found that investigated the in vitro enzyme inhibition properties of Methyl 3-amino-2-hydroxy-3-methylbutanoate, including its potential activity as a histone deacetylase (HDAC) inhibitor. While amino acid derivatives have been explored as HDAC inhibitors, research specific to this compound is not available. nih.gov

In Vitro Antimicrobial Screening Against Specific Bacterial Strains and Fungi

There is no available data from in vitro screening of this compound against any bacterial or fungal strains.

Determination of Minimum Inhibitory Concentrations (MIC)

As no antimicrobial screening has been published, there are no determined Minimum Inhibitory Concentration (MIC) values for this compound against any microorganisms. Studies on other β-amino acid derivatives have shown antimicrobial potential with defined MICs, but these findings cannot be extrapolated to the subject compound. nih.govmdpi.com

Mechanistic Insights into Antimicrobial Action

Without primary antimicrobial data, no mechanistic studies have been conducted to determine how this compound might exert antimicrobial effects. The mode of action for other cationic antimicrobial β-amino acid derivatives has been suggested to involve membrane disruption, similar to antimicrobial peptides. nih.gov

Cytotoxic Activity Assessment in Defined Cancer Cell Lines (e.g., HepG2 Liver Carcinoma Cells)

No research assessing the cytotoxic activity of this compound in any cancer cell line, including the specified HepG2 liver carcinoma cells, was found in the literature. While various other amino acid derivatives have been evaluated for their cytotoxic potential against HepG2 and other cell lines, this specific compound has not been among them. nih.govnih.gov

Dose-Response Analysis and IC50 Value Determination

Consequently, no dose-response analyses have been performed, and no IC50 (half-maximal inhibitory concentration) values for this compound have been determined in any cancer cell line. nih.gov

Investigation of Apoptosis Induction Pathways

The potential for this compound to induce apoptosis, and the pathways that might be involved, have not been investigated. Studies on other classes of amino acid derivatives have shown they can induce apoptosis through various mechanisms, including influencing the cytoskeleton and affecting the expression of apoptotic proteins like Bax and Caspases, but no such data exists for the target compound. nih.govacs.org

Structure-Activity Relationship Studies of this compound and its Analogs Remain an Area for Future Investigation

Detailed structure-activity relationship (SAR) studies involving the systematic derivatization of this compound are not extensively available in publicly accessible scientific literature. The biological activities of this specific chemical entity and the nuanced effects of structural modifications on its potential efficacy and potency have not been a significant focus of published research to date.

While the broader class of β-hydroxy-α-amino acids, to which this compound belongs, is recognized for its importance in medicinal chemistry and as building blocks for biologically active molecules, specific SAR data for this particular compound is scarce. Investigations into analogous compounds within this class have been conducted, but direct extrapolation of those findings to this compound would be speculative without dedicated research.

The exploration of how modifications to the methyl ester, the amino group, the hydroxyl group, and the gem-dimethyl substituents on the butanoate backbone influence biological activity would be essential for a comprehensive SAR profile. Such studies would typically involve the synthesis of a library of derivatives and their subsequent biological evaluation. This would allow for the identification of key pharmacophoric features and the development of a predictive model for the design of more potent and selective compounds.

Given the absence of specific research in this area, the generation of detailed data tables and an in-depth analysis of the structure-activity relationships for this compound is not currently feasible. This highlights a gap in the current body of scientific knowledge and underscores the potential for future research to elucidate the therapeutic promise of this compound and its derivatives.

Analytical Methodologies for Quantitative and Qualitative Assessment

Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are central to the analysis of Methyl 3-amino-2-hydroxy-3-methylbutanoate, providing the necessary resolution to separate the compound from impurities and to distinguish between its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation can be achieved on various stationary phases, with the choice depending on the specific analytical goal.

For the enantiomeric separation of amino acid esters, chiral stationary phases (CSPs) are particularly effective. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability in resolving the enantiomers of a wide range of chiral compounds, including amino acid derivatives. The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to different retention times for the enantiomers.

Detection in HPLC can be accomplished using several detectors. A UV-Vis detector is commonly employed if the analyte possesses a chromophore. For compounds lacking a strong chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. For higher sensitivity and structural confirmation, Mass Spectrometry (MS) is coupled with HPLC (LC-MS), providing molecular weight and fragmentation information.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Amino Acid Esters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA, IB, or IC |

| Mobile Phase | Hexane/2-Propanol (e.g., 99.5/0.5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Note: These are general conditions for related compounds and would require optimization for this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound has functional groups (-NH2, -OH) that can decrease its volatility and thermal stability, derivatization is often a necessary prerequisite for GC analysis.

Chiral GC is the method of choice for determining the enantiomeric distribution of volatile chiral compounds. This is typically achieved using a chiral capillary column, where the stationary phase is a chiral selector. Cyclodextrin-based chiral stationary phases, such as Chirasil-Dex, are commonly used for the enantioseparation of amino acid derivatives.

The separation of the four stereoisomers of a related compound, methyl 3-hydroxy-2-methylbutanoate, has been successfully achieved using a combination of an achiral (DB-5) and a chiral (CP Chirasil-Dex CB) column, demonstrating the capability of GC to resolve complex stereoisomeric mixtures. researchgate.net

Table 2: Representative GC Conditions for Chiral Analysis of a Related Hydroxy Ester

| Parameter | Condition |

|---|---|

| Column | CP Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (1 min), ramp to 180 °C at 2 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C |

Note: These conditions were used for methyl 3-hydroxy-2-methylbutanoate and would need to be adapted and optimized for the derivatized form of this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes (sub-2 µm) in the stationary phase to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. UPLC can be particularly advantageous for the analysis of complex samples where high throughput is desired without compromising separation efficiency. Chiral separations that are challenging with HPLC may be improved with the enhanced resolution offered by UPLC.

Advanced Sample Preparation and Derivatization Strategies for Enhanced Analytical Detection

Sample preparation is a critical step in the analytical workflow to ensure that the analyte is in a form suitable for chromatographic analysis and to remove interfering matrix components. For a polar and functionalized molecule like this compound, derivatization is often employed, especially for GC analysis, to enhance volatility and thermal stability.

Derivatization can also be used to introduce a chromophore or a fluorophore for more sensitive detection by HPLC with UV-Vis or fluorescence detectors. Furthermore, in chiral analysis, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a non-chiral column.

Common derivatization strategies for amino acids and related compounds include:

Esterification: The carboxylic acid group (if present) is converted to an ester. In the case of this compound, the ester group is already present.

Acylation: The amino and hydroxyl groups can be acylated using reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). These reagents introduce fluorinated groups, which enhance volatility and sensitivity for electron capture detection (ECD) in GC.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens on the amino and hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility.

Chloroformate Derivatization: Alkyl chloroformates, such as methyl or ethyl chloroformate, react with amino and hydroxyl groups to form stable derivatives suitable for GC-MS analysis. researchgate.netnist.gov

Table 3: Common Derivatization Reagents and their Applications

| Derivatization Reagent | Target Functional Group(s) | Purpose | Analytical Technique |

|---|---|---|---|

| Pentafluoropropionic Anhydride (PFPA) | Amino, Hydroxyl | Increase volatility and sensitivity | GC-MS, GC-ECD |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino, Hydroxyl | Increase volatility | GC-MS |

| Methyl Chloroformate (MCF) | Amino, Hydroxyl | Form stable derivatives for GC | GC-MS |

The choice of derivatization strategy depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Potential Applications As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Complex Natural Products

The unique stereochemical and functional group arrangement of methyl 3-amino-2-hydroxy-3-methylbutanoate makes it an attractive starting material for the total synthesis of complex natural products. The β-amino acid and α-hydroxy acid moieties are common structural features in many biologically active natural products, particularly those of marine origin.

For instance, β-hydroxy and β-amino acid units are integral components of numerous bioactive marine cyanobacterial depsipeptides. The synthesis of stereoisomers of compounds like 3-hydroxy-2-methyloctanoic acid (Hmoa), a unit found in hantupeptin C and trungapeptin C, highlights the importance of chiral precursors with similar functionalities. this compound can serve as a key chiral building block, providing the necessary stereocenters and functional handles for elaboration into these complex peptide-like structures. Its use can simplify synthetic routes and allow for the stereocontrolled introduction of critical structural motifs.

The synthesis of the four stereoisomers of methyl 2-hydroxy-3-methylpentanoate has been achieved starting from chiral amino acids like L-isoleucine and L-allo-isoleucine, demonstrating a viable pathway from readily available chiral pool materials to complex structures. researchgate.net A similar approach could be envisioned for this compound, further expanding its utility in the synthesis of natural product analogues.

Building Block for Novel Pharmaceutical Scaffolds and Agro-chemicals

In the realms of medicinal chemistry and agrochemical research, the demand for novel molecular scaffolds with diverse functionalities is ever-increasing. This compound is well-positioned to serve as a valuable building block for the creation of such scaffolds. moldb.combldpharm.com

The presence of both an amino and a hydroxyl group allows for the regioselective introduction of various substituents, enabling the generation of diverse libraries of compounds for biological screening. For example, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can be etherified, esterified, or oxidized. This versatility is crucial in the development of new pharmaceutical agents and agrochemicals.

Compounds with related structures, such as methyl 3-aminocrotonate, are recognized as vital building blocks in the synthesis of medicinally important molecules like beta-lactam antibiotics and antiviral agents. glindiachemicals.com Similarly, they are indispensable in the production of agrochemicals, including herbicides, insecticides, and fungicides. glindiachemicals.com The incorporation of the this compound moiety into new molecular frameworks could lead to the discovery of compounds with enhanced biological activity and improved properties.

Table 1: Potential Modifications of this compound for Pharmaceutical and Agrochemical Scaffolds

| Functional Group | Potential Reaction | Resulting Structure |

|---|---|---|

| Amino Group | Acylation | Amide |

| Amino Group | Reductive Amination | Secondary/Tertiary Amine |

| Amino Group | Cyclization | Heterocycle (e.g., lactam) |

| Hydroxyl Group | Esterification | Ester |

| Hydroxyl Group | Etherification | Ether |

| Ester Group | Hydrolysis | Carboxylic Acid |

Role in the Development of Specialty Chemicals and Advanced Materials

The bifunctional nature of this compound also lends itself to applications in materials science and the development of specialty chemicals. The amino and hydroxyl groups can act as monomers or cross-linking agents in the synthesis of novel polymers.

For instance, the compound could be incorporated into polyesters or polyamides, imparting unique properties such as increased hydrophilicity, biodegradability, or sites for further functionalization. The chiral nature of the molecule could also be exploited to create polymers with specific stereochemical structures, which may have applications in chiral separations or as specialized biomaterials.

Related compounds, like methyl 3-aminocrotonate, find use in the production of a variety of specialty chemicals and intermediates for industrial processes. glindiachemicals.com While direct applications of this compound in advanced materials are still emerging, its structural features suggest potential in areas such as:

Polymer Synthesis: As a monomer for polyesters, polyamides, and polyurethanes.

Coatings and Adhesives: To improve adhesion and introduce functional groups.

Biomaterials: For the development of biocompatible and biodegradable materials.

Integration into Biocatalytic Synthesis of Target Compounds

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. The functional groups of this compound make it a suitable substrate for a variety of enzymatic transformations. mdpi.com

Enzymes such as lipases could be used for the enantioselective acylation of the hydroxyl group, while proteases could catalyze the amidation of the ester group. Furthermore, enzymes like N-acetyl neuraminic acid lyase (NAL) have been shown to catalyze reactions involving similar substrates.

A study on the formation of 2-mercapto-3-methyl-1-butanol (B3045925) in beer identified that enzymes from Saccharomyces pastorianus, specifically Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p), were involved in the conversion of a structurally related intermediate. researchgate.net This demonstrates the potential for enzymes to act on molecules with this type of substitution pattern. The integration of biocatalytic steps in the synthesis of derivatives of this compound can lead to more efficient and environmentally friendly processes for the production of valuable target compounds.

Table 2: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Potential Transformation |

|---|---|

| Lipase | Enantioselective acylation/deacylation of the hydroxyl group |

| Protease | Amidation of the ester group |

| Alcohol Dehydrogenase | Oxidation of the hydroxyl group |

| Transaminase | Modification of the amino group |

Challenges and Future Research Directions in Methyl 3 Amino 2 Hydroxy 3 Methylbutanoate Research

Development of More Efficient and Sustainable Asymmetric Synthetic Methodologies

The synthesis of β-amino acids and their derivatives, such as Methyl 3-amino-2-hydroxy-3-methylbutanoate, is a pivotal area of research due to their role as building blocks for pharmaceuticals and biologically active molecules. researchgate.netacs.orgmdpi.com A primary challenge lies in the stereocontrolled synthesis of the vicinal amino and hydroxyl groups. While numerous strategies exist, many involve multiple steps, hazardous reagents, or costly chiral auxiliaries. illinois.edu

Future research is focused on developing more streamlined, efficient, and sustainable asymmetric synthetic methods. Key areas of advancement include:

Catalytic Innovations : There is a continuous search for novel catalysts, including both metal-based and organocatalytic systems, that can facilitate the direct and highly enantioselective synthesis of β-hydroxy-α-amino esters. researchgate.netnih.gov Strategies like the 'hydrogen borrowing' methodology represent a move towards waste-free catalytic amination. springernature.com Dynamic kinetic resolution (DKR) is another powerful technique for converting racemic starting materials into a single desired stereoisomer with high efficiency. nih.gov

Enzymatic and Biocatalytic Approaches : The use of enzymes, such as lipases, offers a green alternative for the kinetic resolution of racemic β-amino esters under mild conditions. mdpi.com Developing tandem enzymatic reactions, for instance, combining an aldol (B89426) addition with a transamination step, could provide a one-pot synthesis route from simple aldehydes. nih.gov

Renewable Feedstocks : A significant long-term goal is to develop synthetic pathways that utilize renewable resources. springernature.com This involves designing catalytic routes that can convert bio-derived molecules into valuable β-amino acid esters, complementing traditional synthetic chemistry.

Table 1: Comparison of Synthetic Methodologies for β-Amino Acid Derivatives

| Methodology | Description | Advantages | Challenges & Future Directions |

| Metal-Based Catalysis | Utilizes transition metals (e.g., Ru, Ni, Cu) to catalyze asymmetric reactions like hydrogenation, aldol reactions, and aminohydroxylation. researchgate.netnih.govnih.gov | High efficiency, good stereocontrol, broad substrate scope. | Cost of precious metals, potential for toxic metal contamination, need for milder reaction conditions. |

| Organocatalysis | Employs small organic molecules (e.g., Brønsted acids/bases) to catalyze asymmetric reactions, mimicking enzyme activity. nih.govnih.gov | Metal-free, lower toxicity, readily available catalysts. | Can require higher catalyst loadings, sometimes limited substrate scope compared to metal catalysts. |

| Enzymatic Resolution | Uses enzymes like lipases to selectively react with one enantiomer of a racemic mixture, allowing for separation. mdpi.com | High enantioselectivity, mild and environmentally friendly conditions, biodegradable catalysts. | Limited to resolution (max 50% theoretical yield), enzyme stability, substrate specificity. |

| 'Hydrogen Borrowing' | A catalytic cycle where an alcohol is temporarily oxidized to an aldehyde/ketone, which then reacts with an amine, followed by reduction. springernature.com | Atom-economical, generates water as the only byproduct, sustainable. | Can require high temperatures, catalyst development for broader amine and alcohol scope is ongoing. |

Comprehensive Elucidation of Fundamental Biological Mechanisms in vitro

While significant effort is dedicated to the synthesis of β-amino acid derivatives, a thorough understanding of their fundamental biological mechanisms at the molecular and cellular level often lags behind. For this compound, a comprehensive in vitro investigation is crucial to uncover its potential as a bioactive molecule. β-amino acids are known to be key components in a variety of natural products with antimicrobial and anti-cancer properties. researchgate.net

Future research should prioritize the following in vitro studies:

Target Identification : Identifying the specific enzymes, receptors, or other cellular macromolecules that interact with the compound. This can be achieved through techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA).

Enzyme Inhibition and Receptor Binding Assays : Quantitatively assessing the compound's ability to inhibit specific enzymes or bind to cellular receptors. This is fundamental to determining its potency and mechanism of action.

Cellular Pathway Analysis : Investigating how the compound affects specific cell signaling pathways. This involves treating cultured cells with the compound and analyzing changes in protein expression, phosphorylation states, and metabolite levels.

Peptidomimetic Integration : Exploring the incorporation of this compound into peptide sequences. β-amino acids can induce stable secondary structures and increase resistance to proteolytic degradation, which is a valuable property in drug design. mdpi.com

Table 2: Potential In Vitro Research Areas for this compound

| Research Area | Objective | Example Techniques |

| Enzyme Kinetics | To determine if the compound acts as an inhibitor, activator, or substrate for specific enzymes. | Enzyme inhibition assays (e.g., IC₅₀ determination), substrate specificity studies. |

| Receptor Binding | To identify and characterize interactions with cell surface or intracellular receptors. | Radioligand binding assays, Surface Plasmon Resonance (SPR). |

| Cell Viability & Proliferation | To assess the compound's effect on cell survival and growth in various cell lines (e.g., cancer, bacterial). | MTT assay, colony formation assay, flow cytometry. |

| Gene Expression Analysis | To understand the impact on cellular pathways at the transcriptional level. | Quantitative PCR (qPCR), RNA sequencing (RNA-Seq). |

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups of this compound—a primary amine, a secondary alcohol, and a methyl ester—provide a rich platform for chemical modification. Exploring novel transformations and derivatizations can lead to the creation of new chemical entities with enhanced or entirely different physicochemical properties and biological activities.

Key avenues for future exploration include:

Selective Functionalization : Developing methods to selectively modify one functional group in the presence of others. For example, selective N-acylation or O-alkylation would allow for systematic structure-activity relationship (SAR) studies.

Cyclization Reactions : Utilizing the vicinal amino and hydroxyl groups to construct novel heterocyclic scaffolds, such as oxazolines or morpholines, which are prevalent motifs in many pharmaceuticals.

Polymer Synthesis : Using the compound as a monomer for the synthesis of novel biodegradable polymers, such as poly(β-amino ester)s, which have applications in drug delivery and biomaterials. rsc.org

Conjugation Chemistry : Attaching the molecule to other chemical entities, such as fluorescent tags for biological imaging, or linking it to larger drug molecules to modify their properties.

Derivatization is a common strategy to enhance the analytical detection of amino acids and can be adapted to create new molecular structures from the parent compound. actascientific.comsigmaaldrich.com

Table 3: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagent Examples | Resulting Moiety |

| Amino Group (-NH₂) | Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine | |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Hydroxyl Group (-OH) | Esterification | Acyl chlorides, Carboxylic acids | Ester |

| Etherification | Alkyl halides (Williamson ether synthesis) | Ether | |

| Silylation | MTBSTFA, BSTFA | Silyl (B83357) Ether | |

| Ester Group (-COOCH₃) | Hydrolysis | Aqueous acid or base | Carboxylic Acid |

| Amidation | Amines (Aminolysis) | Amide | |

| Reduction | Reducing agents (e.g., LiAlH₄) | Diol |

Advanced Computational Modeling for Predictive Synthesis and Biological Activity

Computational chemistry and molecular modeling are indispensable tools for accelerating chemical and biological research. nih.gov Applying these methods to this compound can provide predictive insights, reduce experimental costs, and guide research efforts more effectively.

Future research should integrate advanced computational modeling in two key areas:

Predictive Synthesis : Using quantum mechanics calculations, such as Density Functional Theory (DFT), to model reaction pathways for the synthesis of the compound and its derivatives. rsc.org This can help in understanding reaction mechanisms, predicting stereochemical outcomes, and optimizing reaction conditions before extensive laboratory work is undertaken.

Predictive Biology : Employing a range of modeling techniques to predict the compound's biological activity. Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological effects. nih.gov Molecular docking can predict the binding mode and affinity of the molecule to specific protein targets, while molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex and the conformational flexibility that influences biological activity. nih.govnih.gov

Table 4: Computational Modeling Approaches

| Modeling Technique | Application Area | Information Gained |

| Density Functional Theory (DFT) | Synthesis | Reaction mechanisms, transition state energies, catalyst design, prediction of spectroscopic properties. |

| Molecular Docking | Biological Activity | Preferred binding poses within a protein active site, prediction of binding affinity (scoring). |

| Molecular Dynamics (MD) Simulation | Biological Activity | Conformational flexibility of the molecule and its target, stability of the ligand-protein complex, solvation effects. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Biological Activity | Predictive models linking molecular descriptors (e.g., electronic, steric) to biological activity. acs.org |

Expansion of Non-Clinical Industrial and Academic Applications

Beyond its potential in medicinal chemistry, this compound and its derivatives have prospective applications in various industrial and academic fields. The unique combination of functional groups makes it a versatile chemical building block.

Future research should explore applications in:

Academic Research : The compound serves as a valuable chiral synthon for the asymmetric synthesis of more complex natural products and chiral ligands. researchgate.netnih.gov It can also be used as a model substrate to test new synthetic methodologies and to study the mechanisms of stereoselective reactions.

Materials Science : As a bifunctional monomer, it can be used in the synthesis of specialty polymers. For example, poly(β-amino ester)s are a class of biodegradable polymers investigated for gene and drug delivery applications. rsc.org

Fine Chemicals Synthesis : The compound can act as a key intermediate in the synthesis of high-value chemicals. Drawing parallels from similar compounds like methyl 3-aminocrotonate, it could find use in the production of fragrances, flavors, or agrochemicals. glindiachemicals.com

Asymmetric Catalysis : Derivatives of the compound could be developed into chiral ligands for asymmetric metal catalysis, a cornerstone of modern synthetic chemistry.

Table 5: Potential Non-Clinical Applications

| Field | Application | Rationale |

| Academic Synthesis | Chiral Building Block | Provides a pre-functionalized, stereodefined scaffold for constructing complex molecules. researchgate.net |

| Materials Science | Polymer Monomer | The amino and hydroxyl/ester groups allow for polymerization to form polyesters, polyamides, or poly(amino esters). rsc.org |

| Agrochemicals | Intermediate | The β-amino acid motif is present in some pesticides; the compound could be a precursor to new active ingredients. glindiachemicals.com |

| Catalysis | Chiral Ligand Synthesis | The amino and hydroxyl groups can coordinate to metal centers, making its derivatives potential ligands for asymmetric catalysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.